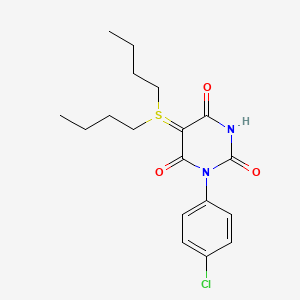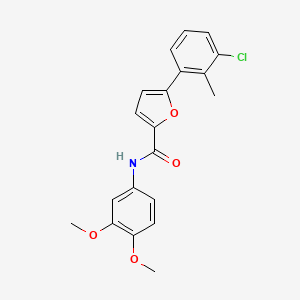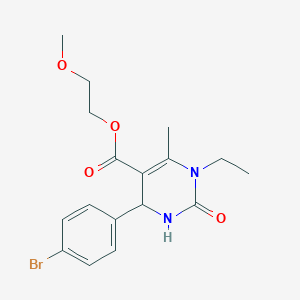![molecular formula C20H22N2O3 B4999204 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one, also known as Xanthohumol, is a prenylated flavonoid found in hop plants. It has been studied extensively for its potential health benefits and medicinal properties.
Mecanismo De Acción
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one exerts its effects through various mechanisms of action. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant responses in the body. This compound also inhibits the activity of enzymes that promote inflammation and cancer growth. Additionally, this compound has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of chronic diseases such as cancer and cardiovascular disease. This compound has also been shown to improve insulin sensitivity and reduce adiposity, which may help to prevent obesity and its associated health problems. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity and high bioavailability. This compound can be administered orally or intravenously and has been shown to have good absorption and distribution in the body. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one. One area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify potential targets for its therapeutic effects.
Métodos De Síntesis
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one can be extracted from hop plants or synthesized in the laboratory. The most common method for synthesizing this compound is through a multistep process that involves the prenylation of resorcinol with isopentenyl pyrophosphate, followed by cyclization and oxidation. This method has been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential to improve cardiovascular health, reduce obesity, and improve cognitive function.
Propiedades
IUPAC Name |
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-18(23)14(12-22-9-7-21(2)8-10-22)11-17-15-5-3-4-6-16(15)20(24)25-19(13)17/h3-6,11,23H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVZSANZIHBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)




![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)

![2,2-dimethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4999213.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)
